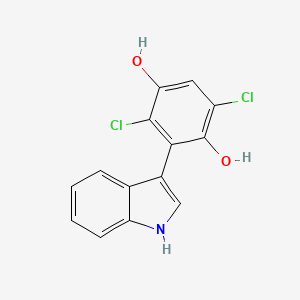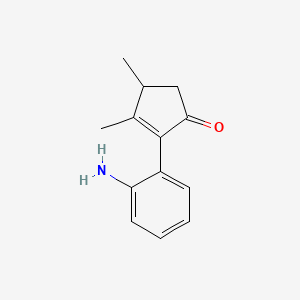
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is a pentapeptide composed of five amino acids: asparagine, methionine, histidine, threonine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for histidine, methionine, and asparagine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. For example, it could inhibit or activate specific pathways by binding to target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylalanine
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylserine
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylvaline
Uniqueness
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
628315-01-5 |
|---|---|
Formule moléculaire |
C21H34N8O8S |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H34N8O8S/c1-10(30)17(21(37)25-8-16(32)33)29-20(36)14(5-11-7-24-9-26-11)28-19(35)13(3-4-38-2)27-18(34)12(22)6-15(23)31/h7,9-10,12-14,17,30H,3-6,8,22H2,1-2H3,(H2,23,31)(H,24,26)(H,25,37)(H,27,34)(H,28,35)(H,29,36)(H,32,33)/t10-,12+,13+,14+,17+/m1/s1 |
Clé InChI |
BNQXXIDCUGHIFZ-QNVALBMISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)
![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

